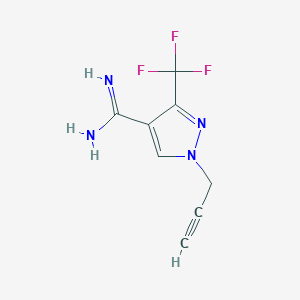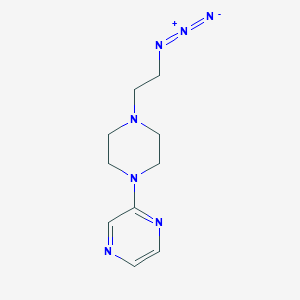
2-(4-(2-Azidoethyl)piperazin-1-yl)pyrazine
Vue d'ensemble
Description
2-(4-(2-Azidoethyl)piperazin-1-yl)pyrazine is a chemical compound with the molecular formula C10H15N7 and a molecular weight of 233.27 g/mol. It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts . A Finkelstein transhalogenation reaction can be applied to convert in situ the intermediate chlorine-derivative compound into its more reactive iodine-analog .Molecular Structure Analysis
The molecular structure of 2-(4-(2-Azidoethyl)piperazin-1-yl)pyrazine consists of a piperazine ring attached to a pyrazine ring via an ethylene bridge that carries an azide group.Applications De Recherche Scientifique
Automated Flow Preparation of Piperazine Derivatives
In the field of organic chemistry, the automated flow preparation of piperazine derivatives, including those related to pyrazine, has been investigated. For example, the flow preparation of pyrazine-2-carboxamide, a component used in tuberculosis treatment, demonstrates the potential of automated systems in synthesizing complex molecules efficiently (Ingham et al., 2014).
Pharmacological Activities of Piperazine and Pyrazine Derivatives
Piperazine and pyrazine derivatives have been studied for their diverse pharmacological activities. These compounds exhibit a wide range of biological effects, including antitumor, anticonvulsant, antidepressant, analgesic, antimicrobial, anti-tubercular, anti-diabetic, antihistamine, and anti-inflammatory activities. This highlights the medicinal potential of these chemical structures in developing new therapeutic agents (Asif, 2015).
Piperazine Synthesis Advancements
Recent advancements in piperazine synthesis have been significant, especially in methods development for constructing carbon-substituted piperazines. These advancements are crucial for pharmaceutical applications, as piperazine is a common structural component in many drugs (Gettys, Ye, & Dai, 2017).
Antibacterial and Enzyme Inhibition by Piperazine Derivatives
In microbiology and biochemistry, novel piperazine derivatives have shown potent antibacterial activities and the ability to inhibit specific bacterial enzymes, contributing to the development of new antimicrobial agents. For instance, certain bis(pyrazole-benzofuran) hybrids with a piperazine linker have demonstrated significant inhibition against bacterial biofilms and the MurB enzyme, crucial for bacterial cell wall synthesis (Mekky & Sanad, 2020).
Orientations Futures
The future directions for research on 2-(4-(2-Azidoethyl)piperazin-1-yl)pyrazine could involve further exploration of its biological activity. Piperazine derivatives have been found to exhibit antimicrobial activity, and there is potential for the development of piperazine-based antimicrobial polymers . Additionally, the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have shown promising anti-tubercular activity , suggesting potential avenues for future research.
Mécanisme D'action
Target of Action
Piperazine derivatives, which include this compound, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for diverse targets for 2-(4-(2-Azidoethyl)piperazin-1-yl)pyrazine.
Mode of Action
It’s known that piperazine derivatives can interact with their targets through various mechanisms, such as binding to receptors or inhibiting enzymes .
Biochemical Pathways
Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it’s likely that multiple pathways could be affected.
Result of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities , suggesting that this compound could have diverse effects at the molecular and cellular level.
Propriétés
IUPAC Name |
2-[4-(2-azidoethyl)piperazin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7/c11-15-14-3-4-16-5-7-17(8-6-16)10-9-12-1-2-13-10/h1-2,9H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIDCOCHGRUCAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN=[N+]=[N-])C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-Azidoethyl)piperazin-1-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




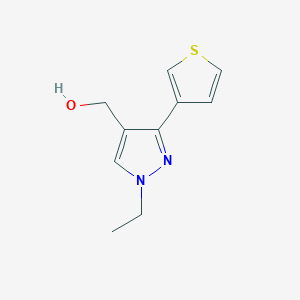
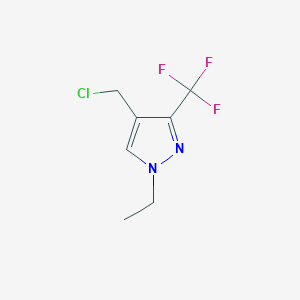
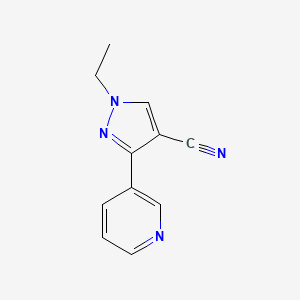
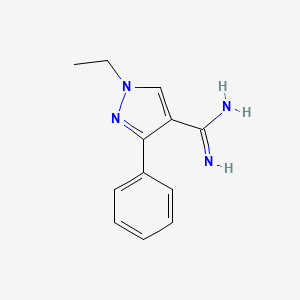
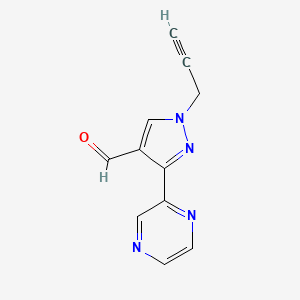
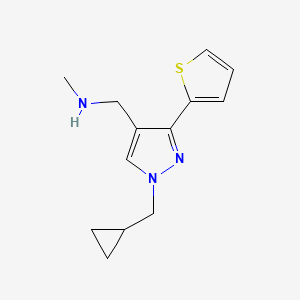

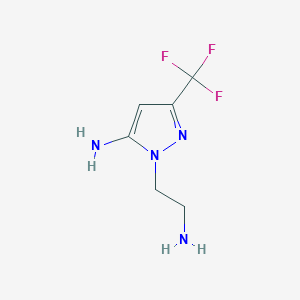

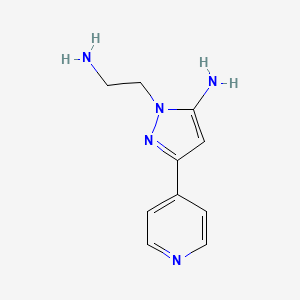
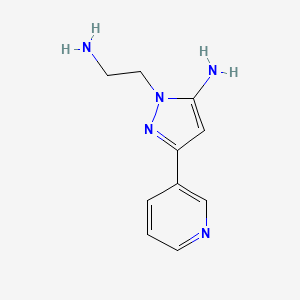
![6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492790.png)
